molecular formula C17H21NO2 B270618 N-(2-adamantyl)-2-hydroxybenzamide

N-(2-adamantyl)-2-hydroxybenzamide

Cat. No. B270618
M. Wt: 271.35 g/mol
InChI Key: RZCMLOGLWYMVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-adamantyl)-2-hydroxybenzamide, also known as amantadine, is a chemical compound that has been studied extensively for its various applications in scientific research. It was first synthesized in the 1960s as an antiviral drug, but its use has since expanded to include research in the fields of neuroscience, pharmacology, and biochemistry.

Scientific Research Applications

Amantadine has been used in a variety of scientific research applications, including studies on the nervous system, viral infections, and drug development. In neuroscience research, N-(2-adamantyl)-2-hydroxybenzamide has been used to study the effects of dopamine on the brain and has been shown to have potential therapeutic applications for Parkinson's disease and other neurological disorders. In virology research, N-(2-adamantyl)-2-hydroxybenzamide has been used to study the mechanism of action of the influenza virus and has been shown to have antiviral properties. Amantadine has also been used in drug development research, where it has been studied as a potential treatment for addiction and other psychiatric disorders.

Mechanism of Action

Amantadine works by blocking the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of dopamine in the brain. By inhibiting the NMDA receptor, N-(2-adamantyl)-2-hydroxybenzamide increases the release of dopamine, which can have therapeutic effects for neurological disorders such as Parkinson's disease. Amantadine also has antiviral properties, which are thought to be due to its ability to inhibit the replication of the influenza virus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-adamantyl)-2-hydroxybenzamide are complex and varied, depending on the specific research application. In neuroscience research, N-(2-adamantyl)-2-hydroxybenzamide has been shown to increase dopamine release in the brain, which can have therapeutic effects for neurological disorders such as Parkinson's disease. In virology research, N-(2-adamantyl)-2-hydroxybenzamide has been shown to inhibit the replication of the influenza virus. Amantadine has also been shown to have potential therapeutic effects for addiction and other psychiatric disorders.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-adamantyl)-2-hydroxybenzamide in lab experiments include its well-established synthesis method, its ability to cross the blood-brain barrier, and its potential therapeutic applications for neurological disorders and viral infections. However, there are also limitations to using N-(2-adamantyl)-2-hydroxybenzamide in lab experiments, including its potential toxicity at high doses, its narrow therapeutic window, and its potential for drug interactions with other medications.

Future Directions

There are many future directions for research on N-(2-adamantyl)-2-hydroxybenzamide, including studies on its potential therapeutic applications for other neurological disorders, its mechanism of action in the brain, and its potential as a treatment for addiction and other psychiatric disorders. Additionally, there is ongoing research on the use of N-(2-adamantyl)-2-hydroxybenzamide as a potential treatment for viral infections other than influenza, as well as studies on the development of new compounds based on the structure of N-(2-adamantyl)-2-hydroxybenzamide. Overall, the potential applications of N-(2-adamantyl)-2-hydroxybenzamide in scientific research are vast and varied, and there is much still to be discovered about this fascinating compound.

Synthesis Methods

Amantadine is synthesized through a multi-step process that involves the reaction of 2-chloro-4-nitrobenzene with adamantane in the presence of a palladium catalyst. The resulting compound is then reduced using hydrogen gas and a palladium on carbon catalyst to yield the final product, N-(2-adamantyl)-2-hydroxybenzamide. This synthesis method has been well-established and has been used to produce large quantities of N-(2-adamantyl)-2-hydroxybenzamide for research purposes.

properties

Product Name

N-(2-adamantyl)-2-hydroxybenzamide

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

N-(2-adamantyl)-2-hydroxybenzamide

InChI

InChI=1S/C17H21NO2/c19-15-4-2-1-3-14(15)17(20)18-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16,19H,5-9H2,(H,18,20)

InChI Key

RZCMLOGLWYMVGF-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=CC=C4O

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=CC=C4O

Origin of Product

United States

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